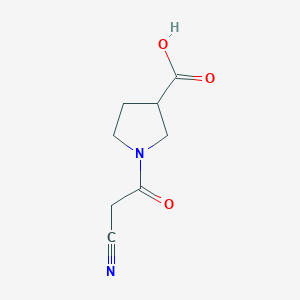

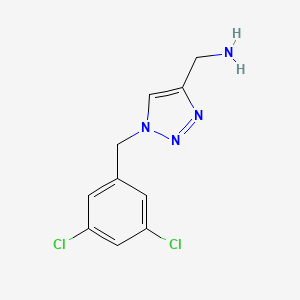

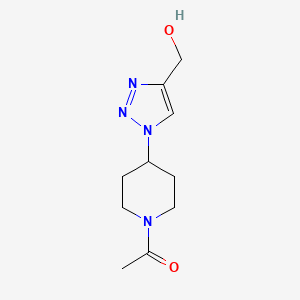

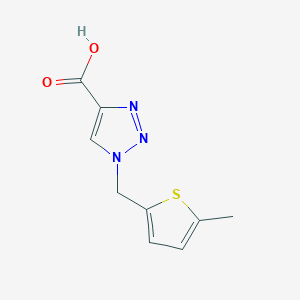

3-Azido-1-(3-methylcyclohexyl)azetidine

Overview

Description

Molecular Structure Analysis

The molecular formula of 3-Azido-1-(3-methylcyclohexyl)azetidine is C10H18N4, and its molecular weight is 194.28 g/mol.Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .Scientific Research Applications

Azetidine Derivatives and Their Applications

Azetidines are increasingly recognized in various fields of scientific research due to their presence in natural products and pharmaceutical compounds. Their synthesis, often involving protected 3-haloazetidines, is crucial for developing high-value derivatives like azetidine-3-carboxylic acids, which are versatile in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Chemical and Biological Properties

Azetidines and their derivatives exhibit interesting chemical and biological properties. They are thermally stable, react with electrophiles and nucleophiles, and their ring opening can yield valuable amides, alkenes, and amines. Synthesis from acyclic precursors like γ-haloamines and β-aminoallenes and their transformation into other heterocycles highlight their versatility. Azetidines also find applications as enzyme inhibitors, anticancer agents, and in cholesterol absorption inhibition (Singh, D’hooghe, & Kimpe, 2008).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic properties of azetidine derivatives, like the reaction of 1-mesyloxynonane with methyl 8-aminooctanoate to yield methyl 9-azastearate, demonstrate their complex chemical behavior. Spectral analysis provides insights into their structural features, contributing to their applications in various scientific domains (Lie Ken Jie & Syed-rahmatullah, 1992).

Azetidine-Containing Compounds in Medicine

Some azetidine-containing compounds, such as 7-Azetidinylquinolones, have been developed for their antibacterial properties, showing significant activity against various bacterial strains. The stereochemistry of the azetidine moiety is crucial for enhancing their efficacy and potency, indicating the potential of azetidine derivatives in antibiotic development (Frigola et al., 1995).

Agricultural Applications

In agriculture, azetidine derivatives like Azetidine 2-carboxylic Acid have been used to study the relationship between protein synthesis and ion transport in plants. Their impact on ion uptake and release in plant roots highlights their potential applications in understanding plant physiology and developing agricultural technologies (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Mechanism of Action

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

properties

IUPAC Name |

3-azido-1-(3-methylcyclohexyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGMPGYQOCYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(3-methylcyclohexyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.